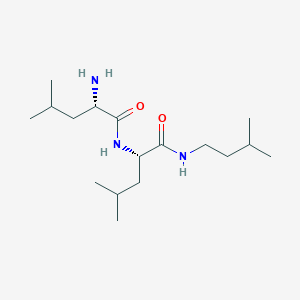
L-Leucyl-N-(3-methylbutyl)-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-N-(3-methylbutyl)-L-leucinamide is a peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of leucine residues and a 3-methylbutyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N-(3-methylbutyl)-L-leucinamide typically involves the coupling of leucine residues with a 3-methylbutylamine derivative. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
化学反応の分析
Types of Reactions
L-Leucyl-N-(3-methylbutyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
L-Leucyl-N-(3-methylbutyl)-L-leucinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of L-Leucyl-N-(3-methylbutyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can affect ion channels, altering membrane potential and cellular excitability .
類似化合物との比較
L-Leucyl-N-(3-methylbutyl)-L-leucinamide can be compared with other similar compounds, such as:
D-leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-: This compound shares structural similarities but differs in its functional groups and biological activity.
Carfilzomib: A proteasome inhibitor with a similar mechanism of action but distinct chemical structure.
The uniqueness of this compound lies in its specific combination of leucine residues and the 3-methylbutyl group, which confer unique chemical and biological properties.
特性
CAS番号 |
497182-33-9 |
|---|---|
分子式 |
C17H35N3O2 |
分子量 |
313.5 g/mol |
IUPAC名 |
(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C17H35N3O2/c1-11(2)7-8-19-17(22)15(10-13(5)6)20-16(21)14(18)9-12(3)4/h11-15H,7-10,18H2,1-6H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 |
InChIキー |
BUPTWIVIHSYAGE-GJZGRUSLSA-N |
異性体SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
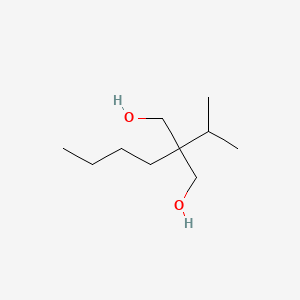
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
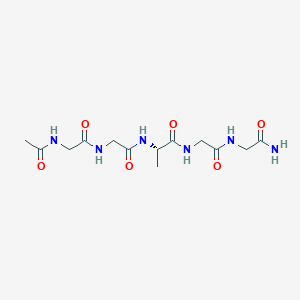
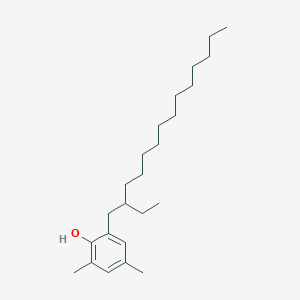
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
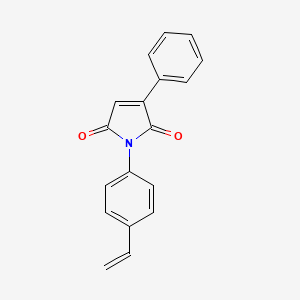
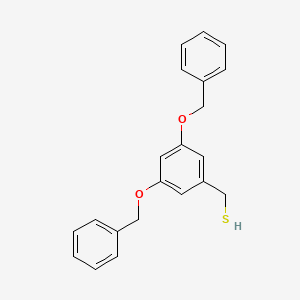
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
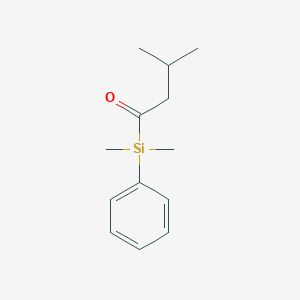
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
